3,5-Difluoro-4-methylbenzyl alcohol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3,5-difluoro-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZGPFNDJKYPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,5-Difluoro-4-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluoro-4-methylbenzyl alcohol is a key building block in medicinal chemistry and materials science, finding application in the synthesis of a variety of complex molecules. Its specific substitution pattern, featuring two fluorine atoms meta to a methyl group and a hydroxymethyl group, imparts unique electronic and conformational properties to the parent molecule. This guide provides a comprehensive overview of a practical and efficient synthetic pathway to this compound, starting from readily available starting materials. We will delve into the strategic considerations for each synthetic step, provide detailed experimental protocols for analogous transformations, and discuss the underlying chemical principles that govern these reactions.
Introduction
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. The high electronegativity and small size of fluorine can lead to enhanced metabolic stability, increased binding affinity to biological targets, and altered lipophilicity. The 3,5-difluoro substitution pattern, in particular, can enforce specific molecular conformations and modulate the acidity of nearby functional groups. When combined with a methyl group, the resulting scaffold offers a versatile platform for further chemical modifications. This guide will focus on a logical and robust synthetic route to this compound, a valuable intermediate for the development of novel pharmaceuticals and functional materials.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound suggests a few potential disconnection points. The most straightforward approach involves the reduction of the corresponding aldehyde or carboxylic acid. This, in turn, can be synthesized from a suitable halogenated precursor via formylation or carboxylation. A plausible starting material is 1-bromo-3,5-difluorobenzene, which is commercially available. The key challenge lies in the selective introduction of the methyl group at the 4-position and the subsequent installation of the hydroxymethyl group.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
Based on the retrosynthetic analysis and available literature on analogous transformations, a viable synthetic pathway is proposed, starting from 1-bromo-3,5-difluorobenzene.
Caption: Proposed synthetic pathway to this compound.
This multi-step synthesis involves:
-
Directed ortho-metalation and methylation of 1-bromo-3,5-difluorobenzene to introduce the methyl group and form 4-bromo-2,6-difluorotoluene.
-
Lithium-halogen exchange followed by formylation of 4-bromo-2,6-difluorotoluene to yield 3,5-difluoro-4-methylbenzaldehyde.
-
Reduction of the aldehyde to the target benzyl alcohol.
Detailed Experimental Protocols and Discussion
Step 1: Synthesis of 4-Bromo-2,6-difluorotoluene
The introduction of a methyl group ortho to a bromine atom in a difluorinated benzene ring can be achieved through a directed ortho-metalation strategy. The fluorine atoms activate the adjacent protons, making them susceptible to deprotonation by a strong base like lithium diisopropylamide (LDA). The resulting aryllithium species can then be quenched with an electrophile, such as methyl iodide, to install the methyl group. A patent (CN103951688A) describes a similar transformation for the synthesis of 3,5-difluoro-4-methyl phenylboronic acid, where the initial step is the synthesis of 4-bromo-2,6-difluorotoluene[1].
Representative Protocol (based on CN103951688A):
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C.
-
n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution, and the mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA).
-
A solution of 1-bromo-3,5-difluorobenzene in anhydrous THF is then added dropwise at -78 °C.
-
After stirring for 2 hours at this temperature, methyl iodide (MeI) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-bromo-2,6-difluorotoluene.
Causality Behind Experimental Choices:
-
LDA as the base: LDA is a strong, non-nucleophilic base, which is ideal for deprotonation without competing nucleophilic attack on the starting material.
-
Low temperature (-78 °C): The reaction is carried out at low temperature to control the reactivity of the organolithium intermediates and prevent side reactions, such as benzyne formation.
-
Anhydrous conditions: Organolithium reagents are highly reactive towards water and other protic sources. Therefore, the use of anhydrous solvents and a nitrogen atmosphere is crucial for the success of the reaction.
| Reactant/Reagent | Molar Ratio | Purpose |
| 1-Bromo-3,5-difluorobenzene | 1.0 | Starting material |
| Diisopropylamine | 1.1 | Precursor for LDA |
| n-Butyllithium | 1.1 | To generate LDA |
| Methyl Iodide | 1.2 | Methyl source |
| Tetrahydrofuran (THF) | - | Anhydrous solvent |
Step 2: Synthesis of 3,5-Difluoro-4-methylbenzaldehyde
The conversion of the bromoarene to the corresponding aldehyde can be achieved via a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This is a well-established method for the synthesis of aldehydes.
Representative Protocol (based on general procedures for formylation of aryl halides):
-
To a solution of 4-bromo-2,6-difluorotoluene in anhydrous THF at -78 °C under a nitrogen atmosphere, a solution of n-butyllithium in hexanes is added dropwise.
-
The resulting solution is stirred at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Anhydrous N,N-dimethylformamide (DMF) is then added dropwise, and the reaction mixture is stirred at -78 °C for an additional 2 hours.
-
The reaction is allowed to warm to room temperature and then quenched by the addition of 1 M hydrochloric acid.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude aldehyde is purified by flash column chromatography.
Causality Behind Experimental Choices:
-
n-Butyllithium: A strong organolithium base that readily undergoes lithium-halogen exchange with aryl bromides at low temperatures.
-
DMF as formylating agent: DMF is a common and effective electrophile for introducing a formyl group onto an organolithium species.
-
Acidic workup: The acidic workup is necessary to hydrolyze the intermediate hemiaminal formed after the addition of the aryllithium to DMF, yielding the final aldehyde.
| Reactant/Reagent | Molar Ratio | Purpose |
| 4-Bromo-2,6-difluorotoluene | 1.0 | Starting material |
| n-Butyllithium | 1.1 | For lithium-halogen exchange |
| N,N-Dimethylformamide (DMF) | 1.2 | Formylating agent |
| Tetrahydrofuran (THF) | - | Anhydrous solvent |
Step 3: Synthesis of this compound
The final step is the reduction of the aldehyde to the primary alcohol. This is a standard and high-yielding transformation that can be accomplished using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this purpose.
Representative Protocol:
-
To a stirred solution of 3,5-difluoro-4-methylbenzaldehyde in methanol at 0 °C, sodium borohydride is added portion-wise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Causality Behind Experimental Choices:
-
Sodium borohydride: A mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting other functional groups that might be present.
-
Methanol as solvent: A common protic solvent for sodium borohydride reductions.
| Reactant/Reagent | Molar Ratio | Purpose |
| 3,5-Difluoro-4-methylbenzaldehyde | 1.0 | Starting material |
| Sodium Borohydride | 1.1-1.5 | Reducing agent |
| Methanol | - | Solvent |
Alternative Synthetic Approaches
While the proposed pathway is robust, other strategies could also be employed. For instance, one could consider a Grignard-based approach.
Caption: Alternative Grignard-based synthetic pathway.
This alternative involves the formation of a Grignard reagent from 4-bromo-2,6-difluorotoluene, followed by a reaction with formaldehyde. However, the formation of Grignard reagents from electron-deficient aryl halides can sometimes be challenging.
Another possibility is the direct carboxylation of the aryllithium species derived from 4-bromo-2,6-difluorotoluene by quenching with carbon dioxide (dry ice) to form 3,5-difluoro-4-methylbenzoic acid. This carboxylic acid can then be reduced to the target benzyl alcohol using stronger reducing agents like lithium aluminum hydride (LiAlH₄) or by borane reduction.
Conclusion
The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from 1-bromo-3,5-difluorobenzene. The key transformations involve a directed ortho-metalation/methylation, a lithium-halogen exchange/formylation, and a final reduction of the aldehyde. This guide provides a detailed framework for researchers to approach the synthesis of this valuable building block, emphasizing the rationale behind the chosen synthetic strategy and experimental conditions. The presented protocols, based on well-established chemical transformations, offer a reliable foundation for the successful preparation of this compound in a laboratory setting.
References
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]
- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
-
Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. ResearchGate. [Link]
-
Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Pendidikan Kimia. [Link]
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Introduction: The Strategic Role of Fluorine in Modulating Benzyl Alcohol Reactivity
An In-Depth Technical Guide to the Reactivity of Fluorinated Benzyl Alcohols for Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Fluorinated benzyl alcohols, in particular, serve as critical building blocks in the synthesis of a wide array of pharmaceuticals. The presence of the highly electronegative fluorine atom profoundly alters the electron distribution, acidity, and conformational preferences of the benzyl alcohol scaffold, thereby modulating its reactivity in fundamental organic transformations.[3][4]
This guide provides a detailed exploration of the reactivity of fluorinated benzyl alcohols, moving beyond simple procedural descriptions to elucidate the underlying mechanistic principles. As a senior application scientist, the focus here is on the causality behind experimental choices, offering field-proven insights into how fluorine substitution can be strategically leveraged to control reaction outcomes. We will delve into key transformations—oxidation, nucleophilic substitution, and C-H functionalization—providing validated protocols and a mechanistic framework to empower researchers in their synthetic endeavors.
Oxidation: The Impact of Fluorine on the Synthesis of Fluorinated Benzaldehydes
The oxidation of benzyl alcohols to their corresponding aldehydes is a foundational reaction in organic synthesis. The introduction of fluorine atoms to the aromatic ring significantly influences this process. The strong electron-withdrawing nature of fluorine can affect the stability of intermediates and the overall reaction kinetics. For instance, while numerous methods exist, the Swern oxidation remains a robust and widely adopted protocol due to its mild conditions and high selectivity, effectively avoiding over-oxidation to the carboxylic acid.[5][6]
The mechanism proceeds via an alkoxysulfonium intermediate, where the rate-determining step is the deprotonation at the benzylic carbon by a hindered base like triethylamine (TEA).[7][8] Fluorine substituents, by inductively withdrawing electron density, can subtly alter the acidity of the benzylic proton and the stability of the transition state.
Mechanism of Swern Oxidation
The reaction is initiated by the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic chlorodimethylsulfonium salt. This species reacts with the benzyl alcohol to form a key alkoxysulfonium salt. Subsequent deprotonation by triethylamine (TEA) generates an ylide, which undergoes an intramolecular syn-elimination to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[6][9]
Caption: Generalized workflow for the Swern oxidation of a fluorinated benzyl alcohol.
Detailed Experimental Protocol: Swern Oxidation of 4-Fluorobenzyl Alcohol
This protocol provides a self-validating system for the clean and efficient oxidation of a representative fluorinated benzyl alcohol.
-
Apparatus Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 mL) to a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (1.0 mL, 11.8 mmol) to the stirred DCM.
-
DMSO Addition: In a separate dry flask, dissolve dimethyl sulfoxide (DMSO, 1.7 mL, 23.6 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed -60 °C. Stir for 15 minutes.
-
Substrate Addition: Dissolve 4-fluorobenzyl alcohol (1.0 g, 7.9 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Base Quench: Add triethylamine (TEA, 5.5 mL, 39.5 mmol) dropwise to the reaction mixture. The formation of a thick white precipitate is expected.
-
Warm-up and Workup: After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Add water (20 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel chromatography (eluent: 10% ethyl acetate in hexanes) to yield pure 4-fluorobenzaldehyde.
| Oxidation Method | Key Reagents | Typical Conditions | Advantages/Disadvantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, TEA | -78 °C to RT, Anhydrous | Pro: High selectivity, mild. Con: Requires low temp, stoichiometric waste.[5] |
| PCC Oxidation | Pyridinium Chlorochromate | RT, DCM | Pro: Simple setup. Con: Cr(VI) is toxic, can be acidic. |
| Peroxymonosulfate | Peroxymonosulfate (PMS), Catalyst (e.g., CNTs) | 50 °C, Aqueous MeCN | Pro: Uses a cheaper, more stable oxidant. Con: Catalyst may be required for good yields.[10] |
| Biocatalytic | Aryl Alcohol Oxidase (AAOx) | RT, Aqueous buffer | Pro: "Green" and highly selective. Con: Substrate scope can be limited by the enzyme.[11] |
Nucleophilic Substitution: Activating the Benzylic C-O Bond
The hydroxyl group of a benzyl alcohol is a poor leaving group. Therefore, nucleophilic substitution at the benzylic carbon requires its activation. Fluorine substitution on the aromatic ring influences the stability of the key benzylic carbocation intermediate. Electron-withdrawing fluorine atoms can destabilize this cation via an inductive effect, potentially slowing SN1-type reactions. However, in para-substituted cases, fluorine can participate in resonance stabilization.
A powerful strategy involves the in situ activation of benzyl alcohols using deoxyfluorinating agents like XtalFluor-E in the presence of a nucleophile. This approach bypasses the need to isolate a more reactive benzylic halide and proceeds under mild conditions, avoiding strong Lewis acids.[12]
Mechanism of SN1/SN2 Substitution at the Benzylic Carbon
The reaction pathway is highly dependent on the substrate, nucleophile, and solvent.
-
SN2 Pathway: A strong nucleophile performs a backside attack on the activated alcohol (e.g., a protonated or derivatized form), leading to inversion of stereochemistry. This pathway is less common for benzylic systems unless the SN1 pathway is suppressed.
-
SN1 Pathway: The activated C-O bond ionizes to form a planar benzylic carbocation. This intermediate is then trapped by the nucleophile from either face, leading to racemization if the starting material is chiral. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are known to be excellent solvents for promoting SN1 reactivity by stabilizing the carbocationic intermediates through their strong hydrogen-bond donating ability and low nucleophilicity.[12][13][14]
Caption: Competing SN1 and SN2 pathways for nucleophilic substitution.
Detailed Experimental Protocol: Friedel-Crafts Benzylation via In Situ Activation
This protocol describes the reaction of 4-methoxybenzyl alcohol with p-xylene, demonstrating a chemoselective activation of the alcohol.[12]
-
Reagent Preparation: In a vial, combine 4-methoxybenzyl alcohol (50 mg, 0.36 mmol), p-xylene (77 mg, 0.72 mmol), and anhydrous DCM (1.8 mL).
-
Activator Addition: Add XtalFluor-E (98 mg, 0.43 mmol) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting alcohol is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).
-
Workup and Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 5 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to afford the 1,1-diarylmethane product.
C-H Functionalization: A Modern Approach to Benzylic Derivatization
Directly converting a benzylic C-H bond into a C-C or C-heteroatom bond is a highly atom-economical and elegant synthetic strategy. A particularly innovative approach involves a two-step, one-pot sequence: a copper-catalyzed C-H fluorination followed by a nucleophilic substitution of the newly installed fluoride.[15][16] This method leverages the relative inertness of the C-H bond and the unique reactivity of the resulting benzylic fluoride.
The initial C-H fluorination is performed using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. The resulting benzylic fluoride is not isolated but is subjected to substitution by a range of nucleophiles in the same pot. This sequence effectively achieves a net C-H cross-coupling.
Logical Workflow for C-H Fluorination/Functionalization
Caption: Two-step, one-pot sequence for benzylic C-H cross-coupling.[16]
Detailed Experimental Protocol: Copper-Catalyzed C-H Amination Sequence
This protocol outlines the transformation of a benzylic C-H bond into a C-N bond.[16]
-
Fluorination Step: In a glovebox, add Cu(OTf)₂ (5.4 mg, 0.015 mmol) and bathophenanthroline (8.0 mg, 0.024 mmol) to a vial. Add a solution of the benzylic substrate (e.g., diphenylmethane, 0.30 mmol) in fluorobenzene (1.0 mL). Add NFSI (114 mg, 0.36 mmol) and stir the sealed vial at 80 °C for 24 hours.
-
Substitution Step: Cool the reaction to room temperature. Add the desired amine nucleophile (e.g., morpholine, 0.90 mmol) and K₂CO₃ (83 mg, 0.60 mmol). Reseal the vial and stir at 100 °C for 24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography to isolate the aminated product.
Conclusion: A Unified View of Reactivity
The reactivity of fluorinated benzyl alcohols is a rich and nuanced field, governed by the powerful electronic effects of the fluorine atom. By understanding how fluorine modulates pKa, carbocation stability, and susceptibility to oxidation, medicinal chemists can make informed decisions to guide synthetic outcomes. The strategic placement of fluorine can increase the acidity of the hydroxyl proton, influence the regioselectivity of reactions, and block unwanted metabolic pathways, ultimately enhancing the viability of a drug candidate.[1][3][4] The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to harness the unique chemical properties of these versatile building blocks in the pursuit of novel therapeutics.
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Lutz, M., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate. [Link]
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Kim, T., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. [Link]
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Su, C., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Publications. [Link]
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Ramalingan, C. (2024). (Diethylamino)sulfur trifluoride (DAST)-mediated oxidation of benzylic alcohols and amines to carbonyl compounds. Taylor & Francis Online. [Link]
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Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4373. [Link]
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Al-Amin, M., et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry, 8, 226. [Link]
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Meyer, M. P., & Mohamed, R. K. (2010). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. SciSpace. [Link]
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Meenarall, B. R., et al. (1992). Oxidation of substituted benzyl alcohols by pyridinium fluorochromate: a kinetic study. The Journal of Organic Chemistry, 57(25), 6948-6952. [Link]
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Zhu, Y., et al. (2017). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous. TÜBİTAK Academic Journals. [Link]
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An In-depth Technical Guide to the Material Safety of Fluorinated Benzyl Alcohols for Advanced Research and Development
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data to provide a deeper understanding of the "why" behind the safety protocols, grounded in the chemical nature of fluorinated aromatic alcohols.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in safe handling. The difluoro-substituents and the benzyl alcohol moiety govern its reactivity and physical state.
| Identifier | Data | Source |
| Chemical Name | 2,3-Difluoro-4-methylbenzyl alcohol | Apollo Scientific |
| CAS Number | Not explicitly available in search results | N/A |
| Molecular Formula | C₈H₈F₂O | Inferred |
| Molecular Weight | 158.15 g/mol | Inferred |
| Appearance | Solid (assumed based on similar compounds) | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Expected to be soluble in organic solvents. | N/A |
Hazard Identification and GHS Classification
2,3-Difluoro-4-methylbenzyl alcohol is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are related to its irritant properties.
GHS Pictograms:
Caption: GHS pictogram for irritant substances.
Signal Word: Warning
Hazard Statements (H-Statements):
-
H315: Causes skin irritation. [1] This is a common hazard for many benzyl derivatives. The aromatic ring and the alcohol group can interact with skin lipids and proteins, leading to irritation.
-
H319: Causes serious eye irritation. [1] The eyes are particularly sensitive to this class of chemicals. Direct contact can cause significant discomfort and potential damage.
-
H335: May cause respiratory irritation. [1] If the compound is in a powdered or aerosolized form, inhalation can lead to irritation of the respiratory tract.
Precautionary Statements (P-Statements):
-
P261: Avoid breathing dust/fumes. [1]
-
P264: Wash all exposed external body areas thoroughly after handling. [1]
-
P271: Use only outdoors or in a well-ventilated area. [1]
-
P280: Wear protective gloves, protective clothing, eye protection and face protection. [1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]
-
P362+P364: Take off contaminated clothing and wash it before reuse. [1]
-
P405: Store locked up. [1]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed. [1]
-
P501: Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation. [1]
Toxicological Profile and First Aid Measures
The toxicological data for this specific isomer is limited. The primary concerns are its irritant effects on the skin, eyes, and respiratory system.
Routes of Exposure and Symptoms:
-
Inhalation: May cause irritation to the nose, throat, and lungs, leading to coughing and shortness of breath.
-
Skin Contact: Can cause redness, itching, and inflammation.[1]
-
Eye Contact: Causes serious irritation, redness, pain, and watering.[1]
-
Ingestion: May cause irritation of the gastrointestinal tract.
First Aid Protocols:
Caption: First aid measures for exposure to 2,3-Difluoro-4-methylbenzyl alcohol.
Safe Handling and Storage Protocols
A proactive approach to safety is crucial when working with irritant chemicals. The following workflow outlines the key steps for safe handling.
Experimental Workflow for Safe Handling:
Caption: A standard workflow for the safe handling of irritant chemical solids.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
-
Keep locked up and away from incompatible materials such as strong oxidizing agents.[1]
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Ensure all non-essential personnel leave the area.
-
Ventilate: Increase ventilation to the area.
-
Personal Protection: Wear appropriate PPE, including a respirator if necessary.
-
Containment and Cleanup:
-
Waste Disposal: Dispose of the waste in accordance with local regulations.
Fire Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] There are no restrictions on the type of extinguisher that can be used.[1]
-
Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition or combustion.[3] Containers may burn, though the substance itself is not considered a significant fire risk.[1]
-
Firefighter Protection: Wear a self-contained breathing apparatus and full protective gear.[1][3]
Disposal Considerations
All chemical waste, including unused product and contaminated materials, must be disposed of as hazardous waste.[1] Do not allow the product to enter drains.[2] Consult with your institution's environmental health and safety department for specific disposal guidelines.
References
- 4-Methylbenzyl alcohol - Safety D
- Safety Data Sheet 4-Methylbenzyl alcohol. metasci.
- 2,3-Difluoro-4-methylbenzyl alcohol. (2023-05-26). Apollo Scientific.
- SAFETY D
- SAFETY D
- Safety D
- Safety Data Sheet: 4-Hydroxybenzyl alcohol. Carl ROTH.
- 4-Methylbenzyl alcohol | C8H10O | CID 11505. PubChem - NIH.
- 4-Methylbenzyl alcohol | 589-18-4. ChemicalBook.
- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
- US20040063993A1 - Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol.
- 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol. PubChem.
- o-METHYLBENZYL ALCOHOL. Organic Syntheses Procedure.
- 4-Methylbenzyl alcohol 589-18-4 wiki. Guidechem.
- A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.
- CAS 79538-03-7: 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol. CymitQuimica.
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Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of Derivatives from 3,5-Difluoro-4-methylbenzyl alcohol
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic manipulation of 3,5-Difluoro-4-methylbenzyl alcohol. This versatile fluorinated building block is of significant interest due to the unique physicochemical properties imparted by the 3,5-difluoro-4-methylphenyl motif, which can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[1][2][3] We present a series of detailed, validated protocols for the derivatization of this starting material, focusing on transformations of the benzylic alcohol functional group. The guide emphasizes the causality behind experimental choices, offers practical insights into reaction optimization, and includes methods for purification and characterization.
Introduction: The Strategic Value of Fluorination
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[2][4] The carbon-fluorine bond is exceptionally strong, and the high electronegativity of fluorine can profoundly alter a molecule's electronic properties, pKa, conformation, and metabolic profile.[2] Specifically, the 3,5-difluoro substitution pattern on a benzyl group can block sites of oxidative metabolism and modulate interactions with biological targets. This compound thus serves as a critical starting material for synthesizing a diverse array of intermediates and final compounds for pharmaceutical and agrochemical research.
Core Reactivity Analysis
This compound offers three primary sites for chemical modification: the benzylic alcohol, the aromatic ring, and the methyl group. This guide will focus principally on the versatile chemistry of the benzylic alcohol, which provides the most direct path to a wide range of important derivatives including aldehydes, ethers, esters, and halides.
Sources
Harnessing the 3,5-Difluoro-4-methylbenzyl Scaffold: Advanced Strategies for Grignard-Mediated Carbon-Carbon Bond Formation
An Application Note and Protocol for Researchers
Abstract
The 3,5-difluoro-4-methylbenzyl moiety is a valuable building block in medicinal chemistry and materials science, with the fluorine atoms often conferring desirable properties such as enhanced metabolic stability and altered lipophilicity.[1] The Grignard reaction remains a paramount tool for constructing carbon-carbon bonds.[2] However, a direct Grignard reaction with 3,5-Difluoro-4-methylbenzyl alcohol is fundamentally unfeasible due to the acidic nature of the benzylic proton. This document provides a comprehensive guide for researchers, elucidating the underlying chemical principles and presenting robust protocols for successfully employing this substrate in Grignard-mediated transformations through strategic modifications. We will explore the conversion of the alcohol to a suitable electrophile and discuss modern transition-metal-catalyzed alternatives for direct coupling.
The Core Scientific Challenge: Grignard Reagent Incompatibility
Grignard reagents (R-MgX) are potent nucleophiles but are also exceptionally strong bases.[3][4] Alcohols, including this compound, possess an acidic hydroxyl proton. When a Grignard reagent is introduced to an alcohol, a rapid acid-base reaction occurs, which is significantly faster than any nucleophilic attack. The Grignard reagent deprotonates the alcohol to form a magnesium alkoxide and a non-nucleophilic alkane, effectively quenching the reagent.[5]
This initial, non-productive acid-base reaction prevents the desired carbon-carbon bond formation. Therefore, direct addition of a Grignard reagent to this compound will not yield a coupled product.
Primary Synthetic Strategy: Conversion to a Benzylic Halide
The most reliable and widely practiced approach is to first convert the unreactive benzyl alcohol into a potent electrophile, such as a benzyl halide. Benzyl bromides are ideal substrates for subsequent Grignard reactions. This two-step sequence allows for clean and efficient carbon-carbon bond formation.
Workflow Overview
The process involves two distinct experimental stages:
-
Bromination: Conversion of the benzyl alcohol to 3,5-Difluoro-4-methylbenzyl bromide.
-
Grignard Coupling: Reaction of the resulting benzyl bromide with a selected Grignard reagent (e.g., Phenylmagnesium bromide) to form the desired diarylmethane derivative.
Detailed Experimental Protocol
This protocol details the synthesis of 1-(3,5-Difluoro-4-methylbenzyl)benzene as a representative example.
Safety First: All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate gloves, is mandatory.[6] Grignard reactions are highly exothermic and sensitive to air and moisture; strict anhydrous and inert atmosphere techniques are required.[5][7][8]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier/Grade |
| This compound | C₈H₈F₂O | 158.15 | 5.0 g | ≥98% |
| Phosphorus tribromide | PBr₃ | 270.69 | 1.1 eq | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous |
| Magnesium turnings | Mg | 24.31 | 1.5 eq | Grignard Grade |
| Bromobenzene | C₆H₅Br | 157.01 | 1.2 eq | ≥99%, Anhydrous |
| Diethyl ether (Et₂O) or THF | C₄H₁₀O / C₄H₈O | 74.12 / 72.11 | 100 mL | Anhydrous |
| Iodine (I₂) | I₂ | 253.81 | 1-2 crystals | Catalyst |
| Saturated NH₄Cl solution | NH₄Cl(aq) | - | 50 mL | Reagent Grade |
| 1 M HCl solution | HCl(aq) | - | As needed | Reagent Grade |
Step 1: Synthesis of 3,5-Difluoro-4-methylbenzyl Bromide
-
Preparation: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.
-
Dissolution: Dissolve this compound (5.0 g, 31.6 mmol) in 50 mL of anhydrous dichloromethane (DCM) in the flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add phosphorus tribromide (3.2 mL, 34.8 mmol, 1.1 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture over 100 g of crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with cold water (2 x 50 mL) and saturated sodium bicarbonate solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude benzyl bromide, which can often be used in the next step without further purification.
Step 2: Grignard Coupling with Phenylmagnesium Bromide
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.3 g, 53.7 mmol, 1.5 eq relative to benzyl bromide) and a small crystal of iodine in a flame-dried 250 mL three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.[9]
-
Add 20 mL of anhydrous diethyl ether.
-
In the dropping funnel, dissolve bromobenzene (4.5 mL, 42.9 mmol, 1.2 eq) in 30 mL of anhydrous diethyl ether.
-
Add a small portion (~5 mL) of the bromobenzene solution to the magnesium. The reaction should initiate, evidenced by bubbling and the disappearance of the iodine color. If it doesn't start, gentle warming may be required.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After addition, stir the grey/black solution for an additional 30 minutes to ensure complete formation of Phenylmagnesium bromide.
-
-
Coupling Reaction:
-
Dissolve the crude 3,5-Difluoro-4-methylbenzyl bromide (~31.6 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Add the benzyl bromide solution dropwise to the Grignard reagent over 30 minutes.
-
After addition, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor by TLC.
-
-
Quenching and Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).[10]
-
If solids persist, add 1 M HCl dropwise until a clear two-phase system is obtained.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2 x 50 mL).
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(3,5-Difluoro-4-methylbenzyl)benzene.
-
Advanced Strategy: Direct Ni-Catalyzed Cross-Coupling
For research groups equipped for transition-metal catalysis, modern methods allow for the direct coupling of benzyl alcohols with Grignard reagents, avoiding the intermediate halogenation step. These reactions typically employ a nickel catalyst that activates the C-O bond of the alcohol for cross-coupling.[11]
A Ni-complex can facilitate the direct cross-coupling of benzyl alcohols with aryl or alkyl Grignard reagents.[11] This method offers a more atom-economical pathway but requires careful optimization of the catalyst, ligand, and reaction conditions. It represents a cutting-edge alternative to the classical two-step approach.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate | Wet glassware or solvent; inactive magnesium surface. | Flame-dry all glassware immediately before use. Use freshly opened anhydrous solvent.[7] Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the Mg. |
| Low yield of final product | Incomplete Grignard formation; premature quenching of the reagent; formation of biphenyl side-product from the Grignard reagent. | Ensure complete consumption of Mg during Grignard formation. Maintain strict anhydrous conditions. Add the benzyl bromide slowly at a low temperature to minimize side reactions. |
| Formation of Wurtz coupling product (Ar-CH₂-CH₂-Ar) | Reaction temperature is too high during the coupling step. | Maintain a low temperature (0 °C) during the addition of the benzyl bromide to the Grignard reagent. |
References
-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. [Link]
-
Hatakeyama, T., et al. (2010). Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe-, or Co-Catalyzed sp3 C–O Bond Activation. Journal of the American Chemical Society. [Link]
-
American Chemical Society. Grignard Reaction. ACS Publications. [Link]
-
University of California, Irvine. Chapter 17 Allylic and Benzylic Reactivity. [Link]
-
Knochel, P., et al. (2006). Preparation of fluorinated arenes using the turbo‐Grignard reagent. Angewandte Chemie International Edition. [Link]
-
Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]
-
Pete Njagi. (2014, March 2). Using the Grignard Reaction to Make Alcohols. YouTube. [Link]
-
Schareina, T. (2021). Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. Diva-Portal.org. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
-
Han, Y., & Main, A. D. (2021). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. PMC. [Link]
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. [Link]
-
ACS Publications. (2009, June 25). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). [Link]
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Introduction: The Significance of Fluorinated Benzyl Esters
An Application Guide to the Esterification of 3,5-Difluoro-4-methylbenzyl alcohol
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The 3,5-difluorobenzyl moiety is a key structural motif found in a variety of biologically active compounds.[1][2] Consequently, the synthesis of esters from this compound is a critical transformation, providing access to a diverse range of intermediates and final products.
This application note serves as a comprehensive technical guide for researchers, scientists, and process chemists. It moves beyond simple procedural lists to provide a deep dive into the causality behind experimental choices, offering a selection of robust and validated protocols for the esterification of this compound. We will explore four distinct and widely applicable methodologies, each with its own advantages, challenges, and optimal use cases.
Strategic Considerations for Esterifying Benzyl Alcohols
While esterification is a cornerstone of organic synthesis, benzylic alcohols present unique challenges. Unlike simple aliphatic alcohols, benzyl alcohols are susceptible to side reactions under strongly acidic conditions, such as polymerization or sulfonation.[3] The presence of electron-withdrawing fluorine atoms on the aromatic ring of this compound can influence the nucleophilicity of the hydroxyl group and the stability of potential carbocationic intermediates, necessitating careful selection of reaction conditions. This guide provides methods that range from classical acid catalysis to milder, modern coupling techniques to address these challenges.
Method 1: Fischer-Speier Esterification
Principle and Rationale
The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][5][6] To drive the reaction toward the ester product, it is essential to either use a large excess of one reactant (typically the alcohol) or actively remove the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus.[6][7][8] For a sensitive substrate like a benzyl alcohol, a solid acid catalyst or a carefully controlled amount of a strong protic acid like p-toluenesulfonic acid (pTSA) is preferable to concentrated sulfuric acid to minimize degradation.[3]
Experimental Protocol: Synthesis of 3,5-Difluoro-4-methylbenzyl acetate
| Parameter | Value |
| Reactant 1 | This compound (1.0 eq) |
| Reactant 2 | Glacial Acetic Acid (3.0 eq) |
| Catalyst | p-Toluenesulfonic acid monohydrate (0.05 eq) |
| Solvent | Toluene |
| Temperature | Reflux (~110-120 °C) |
| Reaction Time | 4-12 hours (monitor by TLC/GC-MS) |
| Workup | Aqueous sodium bicarbonate wash |
| Purification | Column Chromatography |
| Typical Yield | 75-90% |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add this compound (e.g., 1.58 g, 10 mmol).
-
Add toluene (40 mL) followed by glacial acetic acid (1.72 mL, 30 mmol).
-
Add p-toluenesulfonic acid monohydrate (0.095 g, 0.5 mmol).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete when no more water is collected.
-
Once complete, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Method 2: Steglich Esterification
Principle and Rationale
The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[9][10] This method is ideal for acid-sensitive substrates as it proceeds under neutral conditions at ambient temperature.[9] The reaction involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then intercepted by the alcohol. DMAP accelerates the reaction by forming an even more reactive acylpyridinium species.[9]
Experimental Protocol: Synthesis of 3,5-Difluoro-4-methylbenzyl benzoate
| Parameter | Value |
| Reactant 1 | This compound (1.0 eq) |
| Reactant 2 | Benzoic Acid (1.1 eq) |
| Coupling Agent | EDC (1.2 eq) |
| Catalyst | DMAP (0.1 eq) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours |
| Workup | Aqueous HCl and NaHCO₃ washes |
| Purification | Column Chromatography |
| Typical Yield | 85-98% |
Step-by-Step Procedure:
-
Dissolve this compound (1.58 g, 10 mmol), benzoic acid (1.34 g, 11 mmol), and DMAP (0.122 g, 1 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (2.30 g, 12 mmol) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM (50 mL).
-
Transfer to a separatory funnel and wash with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The byproduct, ethyl-dimethylaminopropyl urea, is water-soluble and largely removed during the workup.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the desired ester.
Method 3: Mitsunobu Reaction
Principle and Rationale
The Mitsunobu reaction is a versatile and exceptionally mild method for converting a primary or secondary alcohol into a variety of functional groups, including esters.[11][12] The reaction proceeds via a dehydrative redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] The alcohol is activated by PPh₃ and DEAD to form a good leaving group (an oxyphosphonium salt), which is then displaced by the carboxylate nucleophile in an SN2 fashion.[11] This method is renowned for its mild conditions and compatibility with a vast range of functional groups. For sterically hindered alcohols, using carboxylic acids with lower pKa values (e.g., 4-nitrobenzoic acid) can improve yields.[13][14]
Experimental Protocol: Synthesis of 3,5-Difluoro-4-methylbenzyl 4-nitrobenzoate
| Parameter | Value |
| Reactant 1 | This compound (1.0 eq) |
| Reactant 2 | 4-Nitrobenzoic acid (1.2 eq) |
| Reagent 1 | Triphenylphosphine (PPh₃) (1.5 eq) |
| Reagent 2 | DIAD or DEAD (1.5 eq) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours |
| Workup | Concentration and direct purification |
| Purification | Column Chromatography |
| Typical Yield | 80-95% |
Step-by-Step Procedure:
-
In an oven-dried, nitrogen-flushed flask, dissolve this compound (1.58 g, 10 mmol), 4-nitrobenzoic acid (2.01 g, 12 mmol), and PPh₃ (3.93 g, 15 mmol) in anhydrous THF (60 mL).
-
Cool the resulting solution to 0 °C using an ice bath.
-
Slowly add DIAD (2.95 mL, 15 mmol) dropwise via syringe over 10-15 minutes. A color change and/or formation of a precipitate is often observed.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.
-
Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.
-
The crude residue contains the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
-
Purify the residue directly by flash column chromatography (hexane/ethyl acetate gradient) to isolate the pure ester product.
Method 4: Yamaguchi Esterification
Principle and Rationale
The Yamaguchi esterification is a highly effective method, particularly for the synthesis of sterically hindered esters and macrolactones.[15][16] The reaction proceeds in two stages: first, the carboxylic acid reacts with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a tertiary amine (like triethylamine) to form a highly reactive mixed anhydride.[17][18] In the second stage, the alcohol is added along with a stoichiometric amount of DMAP.[17] The steric hindrance of the trichlorobenzoyl group directs the nucleophilic attack of DMAP to the less hindered carbonyl of the original carboxylic acid, generating the highly reactive acylpyridinium intermediate, which is then readily acylated by the alcohol.[15]
Experimental Protocol: Esterification with a Hindered Carboxylic Acid
| Parameter | Value |
| Reactant 1 | This compound (1.0 eq) |
| Reactant 2 | Pivalic Acid (1.1 eq) |
| Activating Agent | 2,4,6-Trichlorobenzoyl chloride (1.1 eq) |
| Base | Triethylamine (TEA) (1.2 eq) |
| Catalyst | DMAP (1.2 eq) |
| Solvent | Anhydrous Toluene |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 6-18 hours |
| Workup | Aqueous washes |
| Purification | Column Chromatography |
| Typical Yield | 70-90% |
Step-by-Step Procedure:
-
Mixed Anhydride Formation: In a dry, nitrogen-flushed flask, dissolve pivalic acid (1.12 g, 11 mmol) in anhydrous toluene (30 mL). Add triethylamine (1.67 mL, 12 mmol) and stir for 10 minutes. Add 2,4,6-trichlorobenzoyl chloride (1.70 mL, 11 mmol) and stir the mixture at room temperature for 2 hours.
-
Esterification: In a separate flask, dissolve this compound (1.58 g, 10 mmol) and DMAP (1.47 g, 12 mmol) in anhydrous toluene (20 mL).
-
Add the solution from step 2 to the mixed anhydride solution from step 1 via cannula or dropping funnel.
-
Stir the reaction at room temperature or heat to 80 °C, monitoring by TLC until the alcohol is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with saturated aqueous NaHCO₃, 1 M HCl, and brine.
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the sterically hindered ester.
Comparative Summary of Methods
| Feature | Fischer-Speier | Steglich | Mitsunobu | Yamaguchi |
| Conditions | Harsh (Acidic, Heat) | Mild (Neutral, RT) | Mild (Neutral, 0°C to RT) | Mild to Moderate (Neutral, RT to Heat) |
| Key Reagents | Strong Acid (pTSA) | Carbodiimide (EDC/DCC), DMAP | Phosphine (PPh₃), Azodicarboxylate (DIAD) | Trichlorobenzoyl chloride, DMAP |
| Primary Byproducts | Water | Urea derivative | Phosphine oxide, Hydrazide | 2,4,6-Trichlorobenzoic acid |
| Best For | Simple, robust substrates; large scale. | Acid/base sensitive substrates. | Complex, multi-functional substrates. | Sterically hindered substrates. |
| Key Limitation | Not suitable for acid-labile molecules. | Stoichiometric byproducts can complicate purification. | High cost of reagents; atom-inefficient. | Requires stoichiometric activating agents. |
Conclusion
The successful esterification of this compound is achievable through several distinct synthetic strategies. The choice of method is dictated by the specific attributes of the carboxylic acid partner, the presence of other functional groups in the molecule, and considerations of scale, cost, and atom economy. For simple and robust acids, the Fischer-Speier method offers a cost-effective solution. For sensitive or complex substrates where mild conditions are paramount, the Steglich and Mitsunobu reactions provide excellent yields and broad functional group tolerance. When faced with sterically demanding carboxylic acids, the Yamaguchi esterification proves to be a uniquely powerful and reliable tool. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the optimal protocol for their synthetic objectives.
References
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Sciencemadness Discussion Board. (2020). (Lab report) Making benzyl acetate by fischer esterification. [Online] Available at: [Link]
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ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... [Online] Available at: [Link]
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Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Online] Available at: [Link]
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PubMed. (2025). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. [Online] Available at: [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Online] Available at: [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Esters. [Online] Available at: [Link]
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Malaysian Journal of Analytical Sciences. (n.d.). ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN. [Online] Available at: [Link]
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RSC Publishing. (n.d.). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. [Online] Available at: [Link]
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Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Online] Available at: [Link]
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Chem-Station. (2009). 山口マクロラクトン化 Yamaguchi Macrolactonization. [Online] Available at: [Link]
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Green Chemistry (RSC Publishing). (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Online] Available at: [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. [Online] Available at: [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. [Online] Available at: [Link]
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とらおの有機化学. (2018). Yamaguchiマクロラクトン化はラクトン合成の名盤反応. [Online] Available at: [Link]
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Organic Synthesis. (n.d.). Mitsunobu reaction. [Online] Available at: [Link]
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Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Online] Available at: [Link]
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Organic Syntheses. (n.d.). A general procedure for Mitsunobu inversion of sterically hindered alcohols. [Online] Available at: [Link]
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カズ塾. (2022). 山口ラクトン化反応【Yamaguchi Esterification】. [Online] Available at: [Link]
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Application Note: Strategic Derivatization of 3,5-Difluoro-4-methylbenzyl Alcohol for Bioactivity Screening
Introduction: The Strategic Role of Fluorination in Drug Discovery
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, fluorinated compounds are prevalent in a wide array of pharmaceuticals. Benzyl alcohols and their derivatives are versatile scaffolds in drug discovery, exhibiting a range of biological activities, including antimicrobial properties.[2][3] The specific compound, 3,5-Difluoro-4-methylbenzyl alcohol, presents a promising starting point for the generation of a focused library of derivatives for bioactivity screening. The strategic placement of the fluorine atoms can enhance interactions with target proteins, while the methyl group provides a point for further structural modification.
This application note provides a detailed guide for the derivatization of this compound through two robust and widely applicable synthetic methodologies: Williamson ether synthesis and Fischer esterification. Furthermore, we outline a comprehensive protocol for the subsequent bioactivity screening of the synthesized derivatives, encompassing antimicrobial, cytotoxicity, enzyme inhibition, and receptor binding assays.
Rationale for Derivatization
The primary objective of derivatizing this compound is to explore the structure-activity relationship (SAR) of this particular chemical scaffold. By systematically modifying the hydroxyl group to form ethers and esters with varying chain lengths, steric bulk, and electronic properties, we can probe the chemical space around the core molecule. This approach allows researchers to identify key structural features that may enhance or diminish biological activity, providing valuable insights for the development of novel therapeutic agents.
Synthetic Protocols for Derivatization
The following protocols are designed to be robust and adaptable for the synthesis of a diverse library of this compound derivatives.
Protocol 1: Williamson Ether Synthesis of 3,5-Difluoro-4-methylbenzyl Ethers
The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alcohol and an alkyl halide.[4][5] The reaction proceeds via an SN2 mechanism, where the alkoxide, generated by deprotonation of the alcohol, acts as a nucleophile.[4][6]
Caption: Workflow for Williamson Ether Synthesis.
-
Alkoxide Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise.
-
Expert Insight: The use of a strong base like NaH ensures complete deprotonation of the alcohol to form the more nucleophilic alkoxide.[5] Anhydrous conditions are crucial to prevent quenching of the base and the alkoxide.
-
-
Nucleophilic Substitution: To the stirred suspension at 0 °C, add the desired alkyl halide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.
-
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Amount (for 1g alcohol) |
| This compound | 1.0 | 158.15 | 1.0 g |
| Sodium Hydride (60% dispersion) | 1.2 | 24.00 | 0.30 g |
| Alkyl Halide (e.g., Iodomethane) | 1.1 | 141.94 | 0.99 g |
| Anhydrous THF | - | - | 20 mL |
Protocol 2: Fischer Esterification of 3,5-Difluoro-4-methylbenzyl Esters
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[7] The reaction is an equilibrium process, and to drive it towards the product, either the alcohol or the carboxylic acid is used in excess, or water is removed as it is formed.[7]
Caption: Workflow for Fischer Esterification.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq.), the desired carboxylic acid (3.0 eq.), and a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).
-
Esterification: Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Trustworthiness: Monitor the reaction progress by TLC. The formation of the ester can be visualized, and the disappearance of the starting alcohol can be tracked.
-
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate. Transfer to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. This step neutralizes the excess carboxylic acid and the sulfuric acid catalyst. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography on silica gel.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Amount (for 1g alcohol) |
| This compound | 1.0 | 158.15 | 1.0 g |
| Carboxylic Acid (e.g., Acetic Acid) | 3.0 | 60.05 | 1.14 g |
| Concentrated Sulfuric Acid | 0.05 | 98.08 | ~0.03 g (1-2 drops) |
Bioactivity Screening Protocols
Once a library of derivatives has been synthesized and characterized, a tiered screening approach is recommended to efficiently identify compounds with promising biological activity.
Tier 1: Primary Screening
The initial screen should be broad to cast a wide net for potential activities.
Given the known antimicrobial properties of benzyl alcohol derivatives, this is a logical starting point.[2][3]
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.
-
Assay Method: A broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is recommended.
-
Procedure: a. Prepare a stock solution of each derivative in dimethyl sulfoxide (DMSO). b. Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing appropriate growth medium. c. Inoculate each well with a standardized bacterial suspension. d. Incubate the plates at 37 °C for 18-24 hours. e. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
It is crucial to assess the general toxicity of the compounds to mammalian cells to identify non-specific cytotoxic agents early in the screening process.[9][10][11]
-
Cell Line: A readily available and well-characterized cell line such as HEK293 (human embryonic kidney cells) or NIH3T3 (mouse embryonic fibroblasts) can be used.[9]
-
Assay Method: A colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, is a standard and reliable method.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the synthesized derivatives for 24-48 hours. c. Add MTT reagent to each well and incubate for 2-4 hours. d. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength. e. Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Tier 2: Secondary and Mechanistic Assays
Compounds that show promising activity and low cytotoxicity in the primary screens should be advanced to more specific assays to elucidate their mechanism of action.
Many drugs exert their effects by inhibiting specific enzymes.[12][13]
-
Target Selection: Based on the structure of the derivatives or any hits from phenotypic screens, a panel of relevant enzymes can be selected (e.g., kinases, proteases, etc.).
-
Assay Format: The choice of assay format (e.g., fluorescence-based, luminescence-based, or colorimetric) will depend on the specific enzyme and available substrates.[14]
-
Procedure: a. Incubate the enzyme with the test compound at various concentrations. b. Initiate the reaction by adding the substrate. c. Measure the reaction rate and determine the IC₅₀ value for each active compound.
Receptor binding assays are fundamental in drug discovery for identifying compounds that interact with specific receptors.[15][16][17]
-
Target Selection: A panel of receptors relevant to diseases of interest (e.g., G-protein coupled receptors, ion channels) should be chosen.
-
Assay Format: Competitive binding assays using a radiolabeled or fluorescently labeled ligand are commonly employed.[15]
-
Procedure: a. Incubate a preparation of the receptor (e.g., cell membranes) with a fixed concentration of the labeled ligand and varying concentrations of the test compound. b. After reaching equilibrium, separate the bound and free ligand. c. Quantify the amount of bound labeled ligand and determine the ability of the test compound to displace it, from which the Kᵢ (inhibition constant) can be calculated.
Caption: Tiered approach for bioactivity screening.
Conclusion
This application note provides a comprehensive framework for the derivatization of this compound and the subsequent bioactivity screening of the resulting compound library. The detailed protocols for Williamson ether synthesis and Fischer esterification offer robust methods for generating a diverse set of derivatives. The tiered screening approach, beginning with broad antimicrobial and cytotoxicity assays and progressing to more specific mechanistic studies, allows for the efficient identification of lead compounds with therapeutic potential. By systematically exploring the chemical space around this fluorinated scaffold, researchers can gain valuable insights into the structure-activity relationships that govern biological activity, ultimately contributing to the discovery of novel drug candidates.
References
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J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Pearson+. (2024, June 5). The Williamson ether synthesis involves the displacement of an al... | Study Prep. Retrieved from [Link]
- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
-
Sciencemadness Discussion Board. (2020, May 12). (Lab report) Making benzyl acetate by fischer esterification. Retrieved from [Link]
-
APC Forum. (2009, February 7). Fischer esterification - Madscience workshop. Retrieved from [Link]
- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]
-
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
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Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
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BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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National Institutes of Health. (2020, March 12). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link]
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University of Manitoba. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
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Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
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MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
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MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Retrieved from [Link]
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BMG LABTECH. (2025, December 17). Binding Assays. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
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Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Retrieved from [Link]
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PubMed. (2022, December 20). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Retrieved from [Link]
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European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]
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BioIVT. (n.d.). Enzyme Inhibition Studies. Retrieved from [Link]
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National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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Patsnap Synapse. (2025, April 29). Top Enzymatic Assays for Drug Screening in 2025. Retrieved from [Link]
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ResearchGate. (n.d.). Most relevant antimicrobial activity of O-benzyl derivatives expressed.... Retrieved from [Link]
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Troubleshooting & Optimization
Improving yield in 3,5-Difluoro-4-methylbenzyl alcohol synthesis
Answering the complex challenges in specialty chemical synthesis requires a blend of deep mechanistic understanding and practical, experience-driven insights. This guide is structured to provide researchers, scientists, and drug development professionals with a dedicated technical support resource for optimizing the synthesis of 3,5-Difluoro-4-methylbenzyl alcohol, a key intermediate in various pharmaceutical and agrochemical applications. Our focus is on troubleshooting common issues to improve yield and purity, ensuring your synthetic efforts are both efficient and reproducible.
Core Synthesis Strategy & Key Control Points
The most prevalent and reliable pathway to this compound involves a two-stage process. First, the synthesis of the aldehyde precursor, 3,5-Difluoro-4-methylbenzaldehyde, is accomplished, followed by its selective reduction to the target alcohol. Success hinges on meticulous control over each stage, as impurities or low yields from the first step will invariably compromise the final outcome.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Synthesis of this compound
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Consistently Low Yield in the Aldehyde-to-Alcohol Reduction Step
Question: My final yield of this compound is low, even when starting with pure 3,5-Difluoro-4-methylbenzaldehyde. What are the likely causes and solutions?
Answer: Low yield in the reduction of an aldehyde to a primary alcohol is a common problem that can almost always be traced back to the choice of reducing agent, reaction conditions, or workup procedure.
Causality Analysis: The reduction of a benzaldehyde derivative is a nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. The efficiency of this process depends on the hydride source's reactivity and the stability of the resulting alkoxide intermediate.
-
Suboptimal Reducing Agent: While several hydrides can effect this transformation, their reactivity profiles differ significantly.
-
Lithium Aluminum Hydride (LiAlH₄): A very powerful reducing agent. While effective, it is non-selective and can react with other functional groups. Its high reactivity can also lead to side reactions if not handled with extreme care under strictly anhydrous conditions.
-
Sodium Borohydride (NaBH₄): This is the preferred reagent for this specific transformation. It is a much milder and more chemoselective reducing agent, primarily targeting aldehydes and ketones.[1] It is more tolerant of protic solvents like methanol or ethanol, making the reaction setup and workup significantly simpler and safer. A study on the reduction of 3,4-dimethoxybenzaldehyde to the corresponding alcohol using NaBH₄ reported a high yield of 98%, underscoring its efficacy.[1]
-
-
Improper Reaction Conditions:
-
Temperature: This reaction is exothermic. Running it at elevated temperatures can lead to side reactions and decomposition. The standard protocol involves maintaining the temperature between 0-5 °C during the addition of NaBH₄ to control the reaction rate and minimize side-product formation.
-
Solvent: Methanol or ethanol are excellent solvent choices for NaBH₄ reductions, as they are capable of solvating both the aldehyde and the borohydride.
-
-
Inefficient Workup and Extraction: The product, being an alcohol, has some water solubility. Significant product loss can occur during the aqueous workup and extraction phases. After quenching the reaction with acid, ensure the aqueous layer is thoroughly extracted multiple times (e.g., 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate to maximize recovery.
| Parameter | Recommended Protocol (NaBH₄) | Rationale & Common Pitfalls |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Expertise: NaBH₄ offers high selectivity for the aldehyde group, preventing potential side reactions. Pitfall: Using a stronger agent like LiAlH₄ is unnecessary and increases risks. |
| Stoichiometry | 1.1 - 1.5 equivalents of NaBH₄ | Expertise: A slight excess ensures complete conversion of the aldehyde. Pitfall: Insufficient reagent leads to incomplete reaction; a large excess complicates quenching. |
| Solvent | Methanol or Ethanol | Expertise: Protic solvents that readily dissolve both reactants. Pitfall: Using aprotic solvents like THF without a co-solvent can lead to poor solubility and slow reaction rates. |
| Temperature | 0 °C to Room Temperature | Expertise: Add NaBH₄ at 0 °C to control the initial exotherm, then allow the reaction to warm to room temperature. Pitfall: High temperatures can cause side reactions. |
| Workup | Acidic Quench (e.g., dil. HCl), multiple extractions | Expertise: Neutralize excess NaBH₄ and protonate the alkoxide. Multiple extractions are key to recovering the product. Pitfall: A single extraction will result in significant product loss to the aqueous phase. |
Issue 2: Low Yield and/or Purity of the 3,5-Difluoro-4-methylbenzaldehyde Precursor
Question: I am struggling to synthesize the starting aldehyde. What are the critical factors for the formylation of the Grignard reagent?
Answer: The synthesis of 3,5-Difluoro-4-methylbenzaldehyde is often the most challenging step. The Grignard reaction is notoriously sensitive to reaction conditions. A common route involves the formation of a Grignard reagent from a corresponding aryl halide, which then reacts with a formylating agent like N,N-Dimethylformamide (DMF) or N-methylformanilide.[2][3]
Causality Analysis: Grignard reagents are potent nucleophiles and strong bases, making them highly reactive with any source of protons (e.g., water) and susceptible to side reactions.
-
Failure to Form the Grignard Reagent:
-
Moisture: This is the most common cause of failure. Grignard reagents react rapidly with water. All glassware must be rigorously dried (e.g., oven-dried overnight), and anhydrous solvents (typically diethyl ether or THF) must be used.[4][5]
-
Magnesium Passivation: The surface of the magnesium turnings can have a layer of magnesium oxide that prevents the reaction from starting. Crushing the magnesium with a dry stirring rod or adding a small crystal of iodine can help initiate the reaction.[4]
-
-
Side Reactions:
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted aryl halide, leading to the formation of a biphenyl impurity.[4] This is favored by higher temperatures and high concentrations of the aryl halide. To mitigate this, the aryl halide solution should be added slowly to the magnesium suspension to maintain a low concentration.
-
-
Ineffective Formylation:
-
Temperature Control: The addition of the Grignard reagent to the formylating agent (e.g., DMF) is highly exothermic. This step must be performed at low temperatures (e.g., 0 °C or lower) to prevent the addition of a second equivalent of the Grignard reagent to the initial adduct, which would lead to an undesired tertiary alcohol after workup.[6][7]
-
Workup: The reaction must be quenched with acid to hydrolyze the intermediate and liberate the aldehyde.[3]
-
Caption: Decision tree for troubleshooting low yield in aldehyde synthesis via Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable overall synthetic strategy? The reduction of 3,5-Difluoro-4-methylbenzaldehyde with sodium borohydride is a highly reliable and high-yielding final step.[1] Therefore, the primary focus for yield optimization should be on the robust synthesis of the aldehyde precursor. The Grignard pathway is well-established, but its success is highly dependent on technique, particularly the stringent exclusion of moisture.[4]
Q2: Which analytical techniques are essential for this synthesis?
-
Thin-Layer Chromatography (TLC): Indispensable for monitoring the progress of both the formylation and reduction reactions in real-time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying impurities, such as unreacted starting materials or side-products like biphenyl derivatives, and for assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The definitive method for structural confirmation of the intermediate aldehyde and the final alcohol product. ¹⁹F NMR is particularly useful for confirming the integrity of the fluorine substituents.
Q3: What are the primary safety concerns?
-
Grignard Reagents: Highly flammable and react violently with water. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) and away from ignition sources.
-
Sodium Borohydride: While safer than LiAlH₄, it is still flammable and will release flammable hydrogen gas upon contact with acid. Quenching should be done slowly and in an ice bath.
-
Solvents: Diethyl ether and THF are extremely flammable. Dichloromethane is a suspected carcinogen. All procedures should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.
Validated Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction
This protocol is adapted from standard procedures for the reduction of benzaldehydes.[1]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-Difluoro-4-methylbenzaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC until all the starting aldehyde has been consumed.
-
Quenching: Cool the mixture again in an ice bath and slowly add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the solution (target pH ~6-7).
-
Workup: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 3,5-Difluoro-4-methylbenzaldehyde via Grignard Reaction
This protocol is based on general methods for aldehyde synthesis using Grignard reagents.[2][3][5]
-
Setup: Assemble an oven-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq) in the flask.
-
Initiation: Add a small volume of anhydrous diethyl ether to cover the magnesium. Add a small portion (approx. 5-10%) of a solution of 1-bromo-3,5-difluoro-4-methylbenzene (1.0 eq) in anhydrous diethyl ether from the dropping funnel. If the reaction does not start (indicated by bubbling and gentle reflux), add a single crystal of iodine or gently warm the flask.
-
Grignard Formation: Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Formylation: In a separate oven-dried flask, prepare a solution of N,N-Dimethylformamide (DMF, 1.5 eq) in anhydrous diethyl ether and cool it to 0 °C in an ice bath.
-
Addition: Transfer the prepared Grignard reagent via cannula into the dropping funnel and add it dropwise to the cold DMF solution, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Workup: Pour the reaction mixture slowly onto a mixture of crushed ice and dilute sulfuric acid. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x).
-
Isolation: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by vacuum distillation or flash column chromatography.
References
- CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol. Google Patents.
- CN105884580A - Preparation method of 3,5-dihydroxybenzyl alcohol. Google Patents.
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Synthesis of 3,5-difluorobenzaldehyde . PrepChem.com. Available at: [Link]
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A Process For Preparation Of 3,5 Difluorobenzyl Derivatives . Quick Company. Available at: [Link]
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Synthesis of A: 3,5-Difluoro-4-methoxybenzaldehyde . PrepChem.com. Available at: [Link]
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Google Patents.
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Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol . Jurnal Ilmiah Farmasi. Available at: [Link]
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3,5-dinitrobenzaldehyde . Organic Syntheses Procedure. Available at: [Link]
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Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis . National Institutes of Health (NIH). Available at: [Link]
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Benzyl alcohol, o-amino . Organic Syntheses Procedure. Available at: [Link]
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4-Methylbenzyl alcohol . PubChem, National Institutes of Health (NIH). Available at: [Link]
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- US20040063993A1 - Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol. Google Patents.
-
Using the Grignard Reaction to Make Alcohols . YouTube. Available at: [Link]
-
o-METHYLBENZYL ALCOHOL . Organic Syntheses Procedure. Available at: [Link]
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Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro . MDPI. Available at: [Link]
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Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis . The Royal Society of Chemistry. Available at: [Link]
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7: The Grignard Reaction (Experiment) . Chemistry LibreTexts. Available at: [Link]
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Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry . YouTube. Available at: [Link]
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WO/2020/051957 METHOD FOR PREPARING METHYL BENZYL ALCOHOL BY MEANS OF CATALYTIC CONVERSION OF ETHANOL AND CATALYST USED . WIPO Patentscope. Available at: [Link]
-
Synthesis of alcohols using Grignard reagents II . Khan Academy. Available at: [Link]
- US5019656A - Process for preparing p-hydroxybenzyl alcohol. Google Patents.
- EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives. Google Patents.
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Grignard Reaction . Available at: [Link]
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4-(3,5-Difluoro-4-pyridinyl)-2-methylbenzaldehyde . PubChem, National Institutes of Health (NIH). Available at: [Link]
-
4-Methylbenzaldehyde . PubChem, National Institutes of Health (NIH). Available at: [Link]
Sources
Navigating the Nuances: A Technical Support Guide for Mitsunobu Reaction Work-up with Fluorinated Alcohols
Welcome to our dedicated technical support center for chemists and researchers employing the Mitsunobu reaction, with a specific focus on the unique challenges presented by fluorinated alcohols. As a cornerstone of modern organic synthesis for its ability to invert stereochemistry and form C-O, C-N, and C-S bonds, the Mitsunobu reaction is not without its complexities, particularly in the post-reaction work-up phase.[1][2][3] The introduction of fluorinated alcohols as nucleophiles, prized for their unique electronic properties and increased acidity, adds another layer of consideration to purification strategies.[1][4]
This guide is structured in a responsive question-and-answer format to directly address the practical issues you may encounter at the bench. We will delve into the "why" behind the procedural steps, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My standard Mitsunobu work-up with aqueous washes is not efficiently removing the triphenylphosphine oxide (TPPO) and/or the dialkyl hydrazodicarboxylate byproduct when using a fluorinated alcohol. What should I consider?
This is a common challenge that often stems from altered solubility profiles of the fluorinated product and the byproducts in standard organic solvents.
Underlying Principles:
-
Fluorinated Compounds' Solubility: Fluorinated molecules often exhibit unique solubility characteristics. They can be less soluble in common organic solvents like diethyl ether or ethyl acetate compared to their non-fluorinated analogs. This can lead to co-precipitation or difficult extractions.
-
Acidity of Fluorinated Alcohols: Fluorinated alcohols are significantly more acidic than their non-fluorinated counterparts. For a successful Mitsunobu reaction, the nucleophile should ideally have a pKa below 13-15.[5] While this enhanced acidity is beneficial for the reaction itself, it can influence the overall basicity of the crude reaction mixture, potentially affecting the efficiency of standard aqueous washes.
Troubleshooting Strategies:
-
Solvent System Modification for Extraction:
-
Initial Dilution: Before aqueous extraction, consider diluting your reaction mixture with a larger volume of a solvent in which your product is known to be soluble, such as dichloromethane (DCM).
-
Alternative Solvents: If your fluorinated product has poor solubility in standard ethereal or acetate-based solvents, explore other options like toluene or even a fluorous solvent for the work-up.
-
-
Aqueous Wash Optimization:
-
Acidic Wash: A dilute acid wash (e.g., 1 M HCl) can be effective in protonating and extracting the basic hydrazodicarboxylate byproduct.[6]
-
Basic Wash: A subsequent wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution can help remove any unreacted acidic starting materials.[6] Be cautious with stronger bases if your product is base-sensitive.
-
-
Precipitation and Filtration:
-
TPPO Precipitation: TPPO is often less soluble in non-polar solvents. After removing the reaction solvent, you can try triturating the crude residue with a solvent system like diethyl ether/hexanes or toluene to precipitate the TPPO, which can then be removed by filtration.[7][8]
-
Product Precipitation: Conversely, if your fluorinated product is a solid and has low solubility in a particular solvent system where the byproducts are soluble, you can attempt to selectively precipitate your product.
-
Troubleshooting Guides
Scenario 1: After aqueous work-up, my TLC plate shows my fluorinated product co-eluting with the dialkyl hydrazodicarboxylate byproduct.
Causality: The polarity of your fluorinated product might be very similar to that of the reduced DIAD/DEAD byproduct, making chromatographic separation challenging.
Step-by-Step Protocol for Improved Separation:
-
Initial Assessment (TLC):
-
Run TLC plates in various solvent systems (e.g., ethyl acetate/hexanes, DCM/methanol, acetone/hexanes) to find a system that provides better separation between your product and the byproduct.
-
Consider using a TLC stain that visualizes the hydrazodicarboxylate byproduct differently from your product (e.g., potassium permanganate).
-
-
Chromatography Optimization:
-
Solvent Gradient: Employ a shallow gradient during column chromatography to improve resolution.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase. For fluorinated compounds, a fluorinated stationary phase (fluorous chromatography) can be highly effective.[9][10] These columns exploit the unique interactions of fluorinated molecules.
-
Reverse-Phase Chromatography: If your product is sufficiently polar, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient could be an option.
-
-
Chemical Conversion of the Byproduct:
-
Some protocols suggest the oxidation of the hydrazodicarboxylate byproduct back to the azodicarboxylate, which may have different chromatographic properties. However, this adds a step and requires careful consideration of the stability of your product.
-
Scenario 2: I am observing low yields, and I suspect my fluorinated alcohol is not reacting completely.
Causality: While fluorinated alcohols are acidic, other factors can hinder the reaction's progress.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Mitsunobu reaction yields.
Detailed Steps:
-
Reagent Quality: Ensure that your triphenylphosphine (PPh₃) has not oxidized to TPPO and that your DIAD or DEAD is fresh.
-
Anhydrous Conditions: The Mitsunobu reaction is sensitive to water. Use anhydrous solvents and ensure your starting materials are dry.
-
Reaction Temperature: While many Mitsunobu reactions are run at 0 °C to room temperature, some less reactive substrates may benefit from gentle heating.[5] Monitor the reaction by TLC to avoid decomposition.
-
Order of Addition: The standard and generally recommended order of addition is to have the alcohol, the acidic pronucleophile (your fluorinated alcohol), and PPh₃ in solution before the dropwise addition of DIAD/DEAD at a controlled temperature (often 0 °C).[5]
Advanced Purification Techniques
Q2: Are there any chromatography-free methods to purify my fluorinated Mitsunobu product?
Yes, several strategies can be employed to avoid or minimize the need for column chromatography.
1. Modified Reagents:
-
Polymer-Supported Triphenylphosphine: Using polystyrene-bound PPh₃ allows for the simple filtration of the resulting polymer-bound TPPO.[11]
-
Fluorous Phosphines: Employing fluorous-tagged phosphines can enable a fluorous-phase extraction to remove the phosphine oxide.
-
Modified Azodicarboxylates: Reagents like di-p-chlorobenzyl azodicarboxylate (DCAD) have been developed to produce a hydrazine byproduct that is easily removed by filtration.[12]
2. Chemical Scavenging:
-
TPPO Precipitation with Zinc Chloride: The addition of zinc chloride (ZnCl₂) can selectively precipitate TPPO from some polar organic solvents.[13]
-
Acidic or Basic Resins: Using scavenger resins can selectively bind to either acidic or basic byproducts, which are then removed by filtration.
3. Crystallization:
-
If your fluorinated product is a crystalline solid, careful selection of a solvent system can allow for selective crystallization, leaving the byproducts in the mother liquor.
Data & Protocols
Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Common Solvents
| Solvent | Solubility | Reference |
| Water | Low | [14] |
| Ethanol | ~20 mg/mL | [15] |
| DMSO | ~3 mg/mL | [15] |
| Dimethylformamide (DMF) | ~3 mg/mL | [15] |
| Polar Organic Solvents | Generally Soluble | [14] |
This table provides a general guideline for selecting solvents for extraction and crystallization steps aimed at removing TPPO.
Experimental Protocol: General Work-up Procedure for a Mitsunobu Reaction with a Fluorinated Alcohol
-
Reaction Quenching (Optional): If necessary, the reaction can be quenched by the addition of a small amount of water.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent (e.g., THF).
-
Dilution and Aqueous Wash:
-
Dilute the residue with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove unreacted acidic starting materials).
-
Water.
-
Brine.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification:
-
Attempt Precipitation/Crystallization: Triturate the crude residue with a solvent system like diethyl ether/hexanes to attempt to precipitate TPPO.
-
Column Chromatography: If necessary, purify the product by flash column chromatography on silica gel, using a carefully optimized eluent system. For challenging separations involving fluorinated compounds, consider a fluorinated stationary phase.[9]
-
Workflow Diagram: Mitsunobu Work-up Decision Tree
Caption: Decision tree for post-Mitsunobu reaction purification.
References
- But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340–1355.
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Organic Synthesis. Mitsunobu reaction. Available at: [Link]
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Common Conditions. Mitsunobu Reaction. Available at: [Link]
- Saleh, N., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6536.
-
Wikipedia. (2023). Mitsunobu reaction. Available at: [Link]
- Dodge, J. A., & Nissen, J. S. (1998). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Organic Syntheses, 75, 196.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335–656.
- Dembinski, R. (2004). Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Quest for Chromatography‐Free Separation. European Journal of Organic Chemistry, 2004(13), 2763-2772.
- Denton, R. M., & Sneddon, H. F. (2020). New Directions in the Mitsunobu Reaction. ePrints, University of Nottingham.
- Edwards, M. L., et al. (1984). The Mechanism of The Mitsunobu Reaction. II. Dialkoxytriphenylphosphoranes. Australian Journal of Chemistry, 37(9), 1979-1991.
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Chemistry Steps. Mitsunobu Reaction. Available at: [Link]
-
Science.gov. fluorinated ester co-solvents: Topics. Available at: [Link]
-
ResearchGate. Preparation of fluorinated covalent organic polymers at room temperature for removal and detection of perfluorinated compounds. Available at: [Link]
-
ResearchGate. Is there any easy way to remove POPh3 and reduced form of DEAD or DIAD at once?. Available at: [Link]
-
ACS Publications. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Available at: [Link]
-
ResearchGate. Chromatography-Free Product Separation in the Mitsunobu Reaction. Available at: [Link]
- Google Patents. US20110257073A1 - Methods of making fluorinated ethers, fluorinated ethers, and uses thereof.
-
NIH. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Available at: [Link]
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ACS Publications. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Available at: [Link]
-
ACS Publications. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Available at: [Link]
-
ResearchGate. Mitsunobu reaction modifications allowing product isolation without chromatography: Application to a small parallel library. Available at: [Link]
-
Wikipedia. Triphenylphosphine oxide. Available at: [Link]
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Reddit. How to get rid of reduced DIAD?. Available at: [Link]
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Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Available at: [Link]
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ACS Publications. A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. Available at: [Link]
-
ACS Publications. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Available at: [Link]
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ResearchGate. Terminally fluorinated ether as a solvent for high-performance lithium metal battery electrolyte. Available at: [Link]
-
ResearchGate. Solubilities of Triphenylphosphine Oxide in Selected Solvents. Available at: [Link]
-
Reddit. What are some practical ways to purify complex compounds other than column chromatography?. Available at: [Link]
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PubMed. Electrolyte engineering via ether solvent fluorination for developing stable non-aqueous lithium metal batteries. Available at: [Link]
-
NIH. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Available at: [Link]
-
RSC Publishing. Terminally fluorinated ether as a solvent for high-performance lithium metal batteries electrolyte. Available at: [Link]
-
UC Santa Barbara. Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate. Available at: [Link]
-
Reddit. Work-up Mitsunobu coupling using DEAD. Available at: [Link]
Sources
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 3,5-Difluoro-4-methylbenzyl alcohol by GC-MS
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical overview of utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the critical purity assessment of 3,5-Difluoro-4-methylbenzyl alcohol, a key building block in various synthetic pathways. We will explore the causality behind experimental choices, present a detailed protocol, and objectively compare GC-MS with alternative analytical techniques.
The Criticality of Purity for this compound
This compound serves as a crucial intermediate in the synthesis of a range of target molecules in the pharmaceutical and agrochemical industries. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, the formation of undesired byproducts, and compromised safety profiles of the final product. Therefore, a robust and validated analytical method for purity determination is not just a quality control measure but a fundamental aspect of scientific integrity and successful product development.[1][2]
GC-MS: A Powerful Tool for Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3][4] Its application to the analysis of this compound is predicated on the compound's thermal stability and volatility, allowing it to be vaporized and passed through a gas chromatograph for separation. The subsequent detection by a mass spectrometer provides both qualitative (structural information from fragmentation patterns) and quantitative (abundance) data.
The choice of GC-MS for this analysis is driven by its high sensitivity, specificity, and the wealth of structural information it provides, which is invaluable for identifying unknown impurities.[3][4]
Visualizing the GC-MS Workflow
Caption: A generalized workflow for the GC-MS analysis of this compound.
Interpreting the Data: What to Expect
A successful GC-MS analysis will yield a Total Ion Chromatogram (TIC) showing a major peak corresponding to this compound and potentially smaller peaks representing impurities.
Expected Mass Spectrum Fragmentation:
-
Molecular Ion (M+): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (C8H8F2O = 158.15 g/mol ).
-
Key Fragments: Expect to see characteristic fragments resulting from the loss of functional groups. Common losses for benzyl alcohols include the loss of a hydroxyl radical (-OH, M-17), water (-H2O, M-18), and the formyl group (-CHO, M-29). The presence of the fluorinated and methylated phenyl ring will also lead to specific aromatic fragments. For instance, the tropylium ion rearrangement is common for benzyl compounds, which would lead to a prominent peak.
Purity Calculation:
The purity of the sample is typically determined by the area percent method from the TIC. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
It is crucial to note that this method assumes that all compounds have the same response factor in the detector. For more accurate quantitative analysis, a calibration curve with a certified reference standard should be prepared.
A Comparative Look: GC-MS vs. Other Techniques
While GC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis.
| Feature | GC-MS | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and boiling point, followed by mass-based detection.[3] | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Advantages | High sensitivity and specificity, provides structural information for impurity identification, excellent for volatile and semi-volatile compounds.[3][4] | Suitable for non-volatile and thermally labile compounds, well-established for purity determination in the pharmaceutical industry.[6] | Provides unambiguous structural elucidation, can be quantitative without the need for identical reference standards (qNMR), non-destructive. |
| Disadvantages | Not suitable for non-volatile or thermally unstable compounds, requires derivatization for some polar compounds. | May not provide definitive identification of unknown impurities without a coupled mass spectrometer (LC-MS), can consume larger volumes of solvents. | Lower sensitivity compared to GC-MS and HPLC, more complex data interpretation for mixtures, higher instrument cost. |
| Best For | Routine purity testing, identification of volatile and semi-volatile impurities, and confirmation of structure. | Purity assessment of a wide range of compounds, including those not suitable for GC. | Structural confirmation, identification and quantification of major components and impurities, especially isomers. |
Decision-Making for Analytical Method Selection
Caption: A decision tree for selecting the appropriate analytical method for purity analysis.
Detailed Experimental Protocol for GC-MS Analysis
This protocol provides a starting point for the GC-MS analysis of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, and dilute to the mark. This results in a concentration of 1 mg/mL.
-
Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.
-
Transfer an aliquot of the final solution to a 2 mL GC vial with a septum cap.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: A non-polar or medium-polarity column is recommended. A good starting choice would be a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (split ratio of 50:1 to minimize column overload)
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector)
-
3. Data Analysis
-
Integrate all peaks in the total ion chromatogram.
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify any impurity peaks and, if possible, elucidate their structures by comparing their mass spectra with a library (e.g., NIST).
-
Calculate the purity of the sample using the area percent method as described previously.
Conclusion
The purity of this compound is a critical parameter that directly impacts the outcomes of research and drug development endeavors. GC-MS stands out as a robust, sensitive, and specific analytical technique for the comprehensive purity assessment of this compound. By providing both quantitative data and qualitative structural information on potential impurities, GC-MS empowers scientists to make informed decisions and ensure the quality and integrity of their work. While other techniques like HPLC and NMR offer complementary information, the detailed insights provided by GC-MS make it an indispensable tool in the modern analytical laboratory.
References
- ResearchGate. (2025, August 8). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS.
- Zghari, H., et al. (2017). GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. J.
-
News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]
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PubMed. (n.d.). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Retrieved from [Link]
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SpectraBase. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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INIS-IAEA. (2024, December 24). Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole ([18F]FMISO). Retrieved from [Link]
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- The first peak in these below GC analysis chromatograms is from the diluent (acetonitrile). (n.d.).
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SciSpace. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from [Link]
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Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from [Link]
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PubMed. (n.d.). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Retrieved from [Link]
- ResearchGate. (2013, February 14). I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization dedector. Can anybody give me any advice about column conditioning?.
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LabRulez GCMS. (n.d.). No.M205. Retrieved from [Link]
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INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]
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IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
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Medium. (2025, October 23). From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Retrieved from [Link]
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Comparing the reactivity of 3,5-Difluoro-4-methylbenzyl alcohol with other benzyl alcohols
Introduction: The Nuances of Benzylic Reactivity
In the landscape of synthetic organic chemistry, benzyl alcohols are foundational building blocks, prized for their versatility in forming aldehydes, esters, ethers, and benzyl-protected functional groups. Their utility, however, is not uniform. The reactivity of the benzylic C-O bond is exquisitely sensitive to the electronic environment of the aromatic ring. Substituents can either accelerate or decelerate key reactions by stabilizing or destabilizing charged intermediates, a principle elegantly captured by linear free-energy relationships like the Hammett equation[1].
This guide provides an in-depth comparison of 3,5-Difluoro-4-methylbenzyl alcohol , a uniquely substituted arene, against a panel of other benzyl alcohols. We will dissect the interplay of competing electronic effects that govern its reactivity, provide a framework for predicting its behavior in common transformations, and present a robust experimental protocol for quantitative comparison. This analysis is designed for researchers in medicinal chemistry and materials science who leverage substituted benzyl alcohols and require a predictive understanding of their chemical behavior.
Deconstructing the Electronic Profile of this compound
The reactivity of this compound is dictated by the combined influence of its three substituents. To understand this, we must consider both inductive and resonance effects.
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing pull through the sigma bonds of the ring[2]. With two fluorine atoms positioned meta to the benzylic carbon, their strong -I effects synergize to significantly reduce the electron density of the aromatic ring and, consequently, the benzylic carbon. This effect is expected to destabilize any developing positive charge at the benzylic position.
-
Resonance Effect (+M): While highly electronegative, fluorine possesses lone pairs that can be donated into the aromatic π-system. However, this resonance donation primarily influences the ortho and para positions[3][4]. Since the fluorines are meta to the benzylic group, their resonance-donating (+M) effect does not directly stabilize a benzylic carbocation.
-
Methyl Group Effect (+I and Hyperconjugation): The methyl group at the para position acts as an electron-donating group (EDG) through a combination of a weak inductive effect (+I) and, more importantly, hyperconjugation. This donation helps stabilize a positive charge at the benzylic position[5].
The result is a classic "push-pull" scenario. The two meta-fluoro groups strongly deactivate the ring, while the single para-methyl group provides a counteracting, activating influence.
Our central hypothesis is that the powerful deactivating inductive effects of the two fluorine atoms will dominate, rendering This compound less reactive than unsubstituted benzyl alcohol and 4-methylbenzyl alcohol in reactions proceeding through a carbocation-like transition state. However, it will be more reactive than analogues bearing only strong electron-withdrawing groups, such as 3,5-difluorobenzyl alcohol, due to the mitigating effect of the 4-methyl group.
Comparative Reactivity in Key Transformations
To contextualize the reactivity of this compound, we will consider two mechanistically distinct yet fundamental reactions: SN1-type solvolysis and oxidation.
SN1-Type Reactions: Probing Carbocation Stability
SN1 reactions, such as acid-catalyzed solvolysis, proceed via a rate-determining step involving the formation of a benzylic carbocation[6][7]. The stability of this intermediate is paramount; electron-donating groups at the ortho and para positions significantly accelerate the reaction by stabilizing the positive charge, while electron-withdrawing groups have the opposite effect[5][8].
Based on this mechanism, we can predict a relative reactivity order for SN1 reactions:
4-Methylbenzyl alcohol > Benzyl alcohol > This compound > 3,5-Difluorobenzyl alcohol
The electron-donating methyl group in 4-methylbenzyl alcohol provides significant stabilization to the carbocation, making it the most reactive[9][10]. Conversely, the two fluorine atoms in 3,5-difluorobenzyl alcohol strongly destabilize the carbocation, rendering it the least reactive[11]. Our target molecule, this compound, is predicted to fall in between these extremes.
Oxidation to Benzaldehydes: A Kinetic Comparison
The oxidation of benzyl alcohols to benzaldehydes is a cornerstone transformation. Many common oxidation mechanisms, such as those involving permanganate or chromate, feature a transition state with developing positive charge on the benzylic carbon[12][13]. This often involves the transfer of a hydride ion from the alcohol carbon to the oxidant[13]. Consequently, the reaction rate is highly sensitive to the electronic nature of the ring substituents. Studies consistently show that electron-donating groups accelerate the oxidation, while electron-withdrawing groups retard it[12][14].
| Compound | Key Substituents | Expected Electronic Effect on Benzylic C⁺ | Predicted Relative Rate of Oxidation |
| 4-Methylbenzyl Alcohol | 4-CH₃ (EDG) | Stabilizing | Fastest |
| Benzyl Alcohol | (Unsubstituted) | Neutral (Baseline) | Moderate |
| This compound | 3,5-F₂ (EWG), 4-CH₃ (EDG) | Net Destabilizing | Slow |
| 3,5-Difluorobenzyl Alcohol | 3,5-F₂ (EWG) | Strongly Destabilizing | Slowest |
| 4-Nitrobenzyl Alcohol | 4-NO₂ (Strong EWG) | Very Strongly Destabilizing | Very Slowest |
Table 1: Predicted relative oxidation rates of selected benzyl alcohols based on substituent electronic effects.
This predicted trend highlights the significant deactivating power of the two meta-fluoro substituents, which is only partially offset by the para-methyl group.
Experimental Protocol: Comparative Oxidation Using Phase-Transfer Catalyzed Permanganate
To empirically validate the predicted reactivity, a parallel kinetic study can be performed. The oxidation of benzyl alcohols by potassium permanganate under phase-transfer catalysis (PTC) is an excellent choice as it proceeds under mild conditions and is highly selective for the aldehyde product, minimizing over-oxidation to carboxylic acid[15].
Step-by-Step Methodology
1. Materials & Reagents:
-
Benzyl Alcohol (≥99%)
-
4-Methylbenzyl Alcohol (≥99%)[16]
-
3,5-Difluorobenzyl Alcohol (≥98%)[11]
-
This compound (as available)
-
Potassium Permanganate (KMnO₄, ACS grade)
-
Tetrabutylammonium Bromide (TBAB, ≥99%)
-
Toluene (Anhydrous)
-
Sodium Bisulfite (NaHSO₃, ACS grade)
-
Dodecane (Internal Standard for GC)
-
Deionized Water
2. Preparation of Solutions:
-
Organic Stock Solutions (0.1 M): For each benzyl alcohol, accurately prepare a 0.1 M solution in toluene. Include dodecane (e.g., 0.05 M) as an internal standard.
-
Aqueous Oxidant Solution: Prepare a 0.05 M solution of KMnO₄ and a 0.01 M solution of TBAB in deionized water. This solution should be prepared fresh.
3. Reaction Procedure (Performed in Parallel for Each Substrate):
-
To a 10 mL glass vial equipped with a small magnetic stir bar, add 2.0 mL of one of the organic stock solutions.
-
Place the vials in a temperature-controlled reaction block or water bath set to 30 °C and allow them to equilibrate for 10 minutes with vigorous stirring (e.g., 800 RPM).
-
To initiate the reaction, add 2.0 mL of the aqueous oxidant solution to each vial simultaneously. Start a timer for each reaction.
-
At predetermined time points (e.g., 0, 5, 10, 15, 30, and 60 minutes), withdraw a 100 µL aliquot from the organic (upper) layer.
-
Immediately quench the aliquot in a separate microvial containing 500 µL of a saturated aqueous NaHSO₃ solution. The purple color of permanganate should disappear instantly. Add 500 µL of fresh toluene to dilute the sample. Vortex thoroughly.
-
Analyze the organic layer of the quenched sample by Gas Chromatography with Flame Ionization Detection (GC-FID).
4. Analysis and Interpretation:
-
Using the internal standard (dodecane), calculate the concentration of the benzyl alcohol substrate at each time point.
-
Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.
-
For a pseudo-first-order reaction, the plot should be linear. The negative of the slope of this line represents the observed rate constant (kobs).
-
Compare the kobs values for each substrate. The ratio of these constants will provide a quantitative measure of their relative reactivity under these specific conditions.
Conclusion
This compound presents a fascinating case study in substituent effects. Its reactivity is a delicate balance between the potent, deactivating inductive withdrawal of two meta-fluoro groups and the activating, stabilizing influence of a para-methyl group. Our analysis predicts that in reactions sensitive to the electronic density of the benzylic carbon, such as SN1 solvolysis and hydride-transfer oxidations, the deactivating effects will be dominant.
Therefore, researchers should classify this compound as a relatively electron-deficient and less reactive substrate compared to standard benzyl alcohol or its electron-rich derivatives. Reaction conditions may need to be adjusted accordingly—for instance, by employing stronger acids, higher temperatures, or more potent oxidants to achieve comparable reaction rates. This predictive framework, validated by the provided experimental guide, allows for more rational planning of synthetic routes and a deeper understanding of structure-reactivity relationships in drug development and materials science.
References
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Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation.[Link]
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ACS Catalysis. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.[Link]
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PubChem. 4-Methylbenzyl alcohol. National Institutes of Health. [Link]
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PubChem. 3,5-Difluorobenzyl alcohol. National Institutes of Health. [Link]
-
Master Organic Chemistry. (2024). The SN1 Reaction Mechanism.[Link]
-
ResearchGate. (2020). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach.[Link]
-
ResearchGate. Hammett Plot for the oxidation of benzyl alcohols.[Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1974). Kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by acid permanganate.[Link]
-
MDPI. (2020). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods.[Link]
-
Chemistry Stack Exchange. (2024). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?[Link]
-
Chemistry Steps. Inductive and Resonance (Mesomeric) Effects.[Link]
-
Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction.[Link]
-
RASĀYAN Journal of Chemistry. (2021). Selective synthesis of benzaldehydes by permanganate oxidation of benzyl alcohols in non-polar solvents under phase transfer catalysis.[Link]
-
Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects.[Link]
-
ResearchGate. (2013). Direct Nucleophilic SN1‐Type Reactions of Alcohols.[Link]
- Exploring 4-Methylbenzyl Alcohol: Properties and Applic
-
Wikipedia. Hammett equation.[Link]
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A Comparative Analysis of the Stability of Fluorinated Benzyl Alcohol Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and overall performance. Benzyl alcohols, as versatile intermediates, are frequently fluorinated to modulate their characteristics. However, the seemingly subtle change in the position of a single fluorine atom on the aromatic ring can have significant consequences for the molecule's stability. This guide provides a comprehensive comparative study of the stability of ortho-, meta-, and para-fluorobenzyl alcohol, offering both theoretical insights and practical experimental protocols for their evaluation.
The Theoretical Underpinnings of Stability in Fluorinated Benzyl Alcohols
The stability of a molecule is intrinsically linked to its electronic and structural properties. In the case of fluorinated benzyl alcohol isomers, a delicate interplay of inductive effects, resonance effects, and intramolecular interactions governs their relative stabilities.
1.1. The Dueling Influences of Inductive and Resonance Effects
Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect tends to destabilize the molecule by pulling electron density away from the aromatic ring and the benzylic carbon. However, fluorine also possesses lone pairs of electrons that can be delocalized into the aromatic pi-system through a resonance effect (+R). The position of the fluorine atom determines the extent to which these opposing effects influence the overall electron density and, consequently, the stability of the molecule.
1.2. The Unique Case of Ortho-Fluorobenzyl Alcohol: Intramolecular Hydrogen Bonding
The ortho isomer is unique in its ability to form an intramolecular hydrogen bond between the hydroxyl proton and the adjacent fluorine atom. This interaction creates a pseudo-six-membered ring, which significantly stabilizes the conformation of the molecule. This intramolecular hydrogen bonding can reduce the availability of the hydroxyl proton for intermolecular interactions and may also influence the molecule's susceptibility to certain degradation pathways.
Below is a diagram illustrating the key factors influencing the stability of the fluorinated benzyl alcohol isomers.
Caption: Factors influencing the stability of fluorinated benzyl alcohol isomers.
Comparative Analysis of Isomer Stability
2.1. Physicochemical Properties
A summary of the known physicochemical properties of the fluorinated benzyl alcohol isomers is presented below.
| Property | 2-Fluorobenzyl Alcohol (ortho) | 3-Fluorobenzyl Alcohol (meta) | 4-Fluorobenzyl Alcohol (para) |
| Molecular Formula | C₇H₇FO | C₇H₇FO | C₇H₇FO |
| Molecular Weight | 126.13 g/mol | 126.13 g/mol | 126.13 g/mol |
| Boiling Point | 199-200 °C | Not readily available | 204 °C |
| Density (at 25°C) | 1.173 g/mL | 1.164 g/mL | 1.156 g/mL |
2.2. Thermodynamic Stability
Thermodynamic stability refers to the inherent energy of a molecule. A lower Gibbs free energy of formation (ΔfG°) and enthalpy of formation (ΔfH°gas) indicate greater stability. While experimental data for all three isomers is not available, computational chemistry provides valuable insights. For 4-fluorobenzyl alcohol, calculated thermodynamic data is available.
| Thermodynamic Parameter | 2-Fluorobenzyl Alcohol (ortho) | 3-Fluorobenzyl Alcohol (meta) | 4-Fluorobenzyl Alcohol (para) |
| ΔfG° (kJ/mol) | Predicted: Most stable | Predicted: Least stable | -220.79 (Calculated) |
| ΔfH°gas (kJ/mol) | Predicted: Lowest | Predicted: Highest | -311.09 (Calculated) |
Rationale for Predictions:
-
ortho-Fluorobenzyl Alcohol: The stabilizing effect of the intramolecular hydrogen bond is expected to significantly lower its ground-state energy, making it the most thermodynamically stable isomer.
-
meta-Fluorobenzyl Alcohol: The strong electron-withdrawing inductive effect of fluorine at the meta position is fully exerted on the ring, while the resonance effect does not extend to the benzylic carbon. This lack of resonance stabilization likely renders it the least stable isomer.
-
para-Fluorobenzyl Alcohol: The para position allows for effective resonance delocalization of fluorine's lone pairs, which partially counteracts the destabilizing inductive effect. This places its stability between the ortho and meta isomers.
2.3. Chemical Stability and Degradation
Benzyl alcohol itself is susceptible to oxidation, first to benzaldehyde and then to benzoic acid. The presence of a fluorine atom can influence the rate and pathways of such degradation.
-
Oxidative Stability: The electron-withdrawing nature of fluorine generally makes the aromatic ring less susceptible to electrophilic attack. However, it can also influence the stability of radical intermediates formed during oxidation. A comprehensive study on the oxidation of benzyl alcohol by atomic chlorine showed the formation of various chlorinated and oxidized products. Similar complex degradation pathways can be anticipated for the fluorinated analogs under oxidative stress.
-
Thermal Stability: The thermal stability of these isomers is expected to be high, with decomposition likely occurring at elevated temperatures. The strong C-F bond contributes to the overall thermal robustness of fluorinated compounds.
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of the fluorinated benzyl alcohol isomers, a combination of thermal analysis and accelerated stability studies is recommended. The following protocols are based on established methodologies for similar compounds.
3.1. Workflow for Experimental Stability Assessment
The following diagram outlines a comprehensive workflow for the experimental evaluation of isomer stability.
Caption: Experimental workflow for comparative stability testing.
3.2. Protocol for Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition for each isomer.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the fluorinated benzyl alcohol isomer into a clean, tared TGA pan (e.g., aluminum or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min.
-
-
Data Collection: Continuously record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss against temperature. The onset temperature of decomposition is determined from the initial significant weight loss.
3.3. Protocol for Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and identify any other thermally induced phase transitions.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the isomer into a hermetically sealed aluminum DSC pan.
-
Instrument Setup: Place the sample pan and a reference pan (empty, sealed) into the DSC cell.
-
Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).
-
Ramp the temperature to a point above the melting point (e.g., 100°C) at a heating rate of 10°C/min.
-
-
Data Collection: Record the heat flow as a function of temperature.
-
Data Analysis: Determine the melting point from the peak of the endothermic transition.
3.4. Protocol for Accelerated Stability (Forced Degradation) Study
Objective: To compare the degradation of the isomers under stressed conditions and identify primary degradation products.
Materials:
-
Fluorinated benzyl alcohol isomers
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Forced degradation chambers (e.g., oven, humidity chamber, photostability chamber)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)
-
GC-MS system for identification of volatile degradants
Procedure:
-
Sample Preparation: Prepare solutions of each isomer at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Expose aliquots of each sample solution to the following conditions:
-
Thermal Stress: 60°C for 7 days.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Stress: 3% H₂O₂ at room temperature for 24 hours.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at initial (t=0) and specified time points. Neutralize the acid and base-stressed samples before analysis.
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Characterize major degradation products using LC-MS/MS or by collecting fractions for NMR analysis.
-
Analyze for volatile degradants using headspace GC-MS.
-
-
Data Analysis: Compare the percentage of degradation for each isomer under each stress condition. Propose degradation pathways based on the identified products.
Conclusion and Practical Implications
The stability of fluorinated benzyl alcohol isomers is a complex interplay of electronic effects and intramolecular interactions. Theoretical considerations suggest the following stability order: ortho > para > meta . The enhanced stability of the ortho isomer is attributed to the formation of a stabilizing intramolecular hydrogen bond.
For researchers and professionals in drug development and materials science, a thorough understanding of these stability differences is crucial. The choice of isomer can impact:
-
Shelf-life and Storage Conditions: The less stable isomers may require more stringent storage conditions to prevent degradation.
-
Formulation Compatibility: The reactivity of the isomers can affect their compatibility with excipients and other active ingredients.
-
Metabolic Stability: The position of the fluorine atom can influence the sites and rates of metabolic transformation in vivo.
The experimental protocols provided in this guide offer a robust framework for the empirical determination of the relative stability of these and other related compounds. By combining theoretical understanding with rigorous experimental validation, scientists can make more informed decisions in the selection and handling of fluorinated building blocks, ultimately leading to the development of more stable and effective products.
References
-
Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing. Available from: [Link]
-
Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3). Cheméo. Available from: [Link]
-
Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate. Available from: [Link]
-
Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
